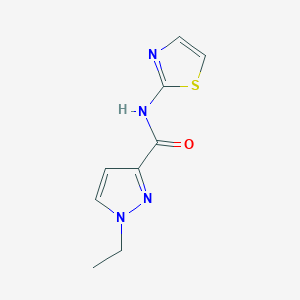![molecular formula C14H14FN3S B5813192 1-(2-Fluorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea](/img/structure/B5813192.png)
1-(2-Fluorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Méthodes De Préparation
The synthesis of 1-(2-Fluorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea typically involves the reaction of 2-fluoroaniline with 2-(pyridin-2-yl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The reaction conditions can be optimized to improve yield and efficiency, making it feasible for larger-scale production if needed.
Analyse Des Réactions Chimiques
1-(2-Fluorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.
Industry: The compound’s unique properties make it suitable for use in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1-(2-Fluorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1-(2-Fluorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea can be compared with other thiourea derivatives, such as:
1-(2-Chlorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea: Similar in structure but with a chlorine atom instead of fluorine, this compound may exhibit different reactivity and biological activity.
1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea:
1-(2-Nitrophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea: The nitro group introduces additional reactivity, making this compound useful for specific chemical transformations.
The uniqueness of this compound lies in its fluorine atom, which can influence its chemical reactivity and interactions with biological targets, potentially leading to novel applications and discoveries.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-(2-pyridin-2-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3S/c15-12-6-1-2-7-13(12)18-14(19)17-10-8-11-5-3-4-9-16-11/h1-7,9H,8,10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUNBBXQTLTZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NCCC2=CC=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(diethylamino)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5813118.png)



![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(DIMETHYLAMINO)BENZAMIDE](/img/structure/B5813134.png)
![4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]benzoic acid](/img/structure/B5813139.png)





![2-{[(E)-(4-bromophenyl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B5813182.png)

![N'-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B5813205.png)
